4-(4-Bromo-2-fluoro-phenyl)-3-methyl-isoxazol-5-ylamine
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Overview
Description
4-(4-Bromo-2-fluoro-phenyl)-3-methyl-isoxazol-5-ylamine is a chemical compound with a unique structure that includes a bromine and fluorine-substituted phenyl ring attached to an isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromo-2-fluoro-phenyl)-3-methyl-isoxazol-5-ylamine typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination and fluorination of a phenyl ring, followed by the formation of the isoxazole ring through cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with stringent control over reaction parameters to ensure consistency and quality. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromo-2-fluoro-phenyl)-3-methyl-isoxazol-5-ylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups on the compound.
Substitution: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions, such as temperature, pressure, and solvent choice, are tailored to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
4-(4-Bromo-2-fluoro-phenyl)-3-methyl-isoxazol-5-ylamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 4-(4-Bromo-2-fluoro-phenyl)-3-methyl-isoxazol-5-ylamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-fluorophenylacetic acid
- 4-Fluorophenylacetic acid
- (4-Bromo-2-fluorophenyl)methanamine
- 1-(4-Bromo-2-fluorophenyl)ethanone
Uniqueness
Compared to similar compounds, 4-(4-Bromo-2-fluoro-phenyl)-3-methyl-isoxazol-5-ylamine stands out due to its unique isoxazole ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.
Properties
Molecular Formula |
C10H8BrFN2O |
---|---|
Molecular Weight |
271.09 g/mol |
IUPAC Name |
4-(4-bromo-2-fluorophenyl)-3-methyl-1,2-oxazol-5-amine |
InChI |
InChI=1S/C10H8BrFN2O/c1-5-9(10(13)15-14-5)7-3-2-6(11)4-8(7)12/h2-4H,13H2,1H3 |
InChI Key |
NDAJKUXISHGQQM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=C1C2=C(C=C(C=C2)Br)F)N |
Origin of Product |
United States |
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